molecular formula C13H19N3O2 B8643815 ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE CAS No. 252577-91-6

ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE

Cat. No.: B8643815
CAS No.: 252577-91-6
M. Wt: 249.31 g/mol
InChI Key: ZLZGWYCDEZAFBU-UHFFFAOYSA-N
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Description

ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE is a chemical compound with the molecular formula C13H19N3O2 It is known for its unique structure, which includes a pyridine ring substituted with a piperidinyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE typically involves the reaction of 3-pyridinecarboxylic acid with 4-amino-1-piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The ethyl ester group is introduced through esterification reactions, which involve the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Catalysts such as palladium on carbon (Pd/C) or specific acids/bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction may produce piperidine-based compounds.

Scientific Research Applications

ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxylic acid: A simpler analog without the piperidinyl and ethyl ester groups.

    6-(4-Aminopiperidin-1-yl)nicotinic acid: Similar structure but lacks the ethyl ester group.

Uniqueness

ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

252577-91-6

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)10-3-4-12(15-9-10)16-7-5-11(14)6-8-16/h3-4,9,11H,2,5-8,14H2,1H3

InChI Key

ZLZGWYCDEZAFBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCC(CC2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of stage b) is dissolved in ethyl acetate, a 3N solution of hydrochloric acid in ethyl acetate is added and the mixture is left stirring at ambient temperature for 10 hours. The product is filtered off and washed with acetone. The title product is obtained. M.p.: 148-150° C.
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Synthesis routes and methods II

Procedure details

6-chloronicotinic acid ethyl ester (4.27 g, 23 mmol) was dissolved in DMF (30 ml), and potassium carbonate (4.77 g, 35 mmol) and 4-aminopiperidine (2.76 g, 28 mmol) were added thereto, followed by stirring at 80° C. for 3 hours and at 100° C. for 1 hour. After the reaction mixture was cooled to room temperature, water was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with water and saturated sodium chloride, and then dried over anhydrous sodium sulfate. After the desiccant was filtered off, the solvent was evaporated under reduced pressure, thereby obtaining 6-(4-aminopiperidin-1-yl)nicotinic acid ethyl ester (4.17 g, 73%) as a pale brown oil.
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4.27 g
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Synthesis routes and methods III

Procedure details

A solution comprising 4-carbamoyl-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-5′-carboxylic acid ethyl ester (step a) (2.04 g, 7.36-mmol) and bis(trifluoroacetoxy) iodobenzene (3.80 g, 8.83 mmol) in acetonitrile (13 ml) is treated with water (5 ml) and heated to 65° C. for 30 hours. The solvent is partially removed in vacuo and the resulting solution is acidified to pH1 using 12 M HCl. The solution is extracted with ethyl acetate and this organic portion is discarded. The aqueous portion is basified to pH 8-9 using 2M potassium carbonate solution and then extracted with ethyl acetate and dichloromethane. The organic portions are washed with brine, dried (Na2SO4) and concentrated in vacuo. The resulting residue is triturated with diethyl ether followed by diethyl ether/ethyl acetate (1:1, 5×0.7 ml) and dried in vacuo to yield the title compound as an off-white solid. MS (ES+) m/e 250 (MH+)
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bis(trifluoroacetoxy) iodobenzene
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3.8 g
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5 mL
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13 mL
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